Methyl 6-chloro-3-methylpyrazine-2-carboxylate
Overview
Description
Methyl 6-chloro-3-methylpyrazine-2-carboxylate is a chemical compound with the molecular formula C7H7ClN2O2 and a molecular weight of 186.6 g/mol . It is a solid compound that exhibits moderate hydrophobicity and the ability to interact with polar substances. This compound is used in various scientific research applications, including pharmaceutical and chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chloro-3-methylpyrazine-2-carboxylate involves the reaction of 6-chloro-3-methylpyrazine-2-carboxylic acid with methanol in the presence of a catalyst. The reaction is typically carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize production costs. The compound is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chloro-3-methylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The compound can undergo reduction reactions to form reduced derivatives, such as alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation Reactions: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
Substitution Reactions: Various substituted derivatives, such as amides and thioethers.
Oxidation Reactions: Carboxylic acids and other oxidized derivatives.
Reduction Reactions: Alcohols and other reduced derivatives.
Scientific Research Applications
Methyl 6-chloro-3-methylpyrazine-2-carboxylate has several scientific research applications, including:
Pharmaceutical Research: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Chemical Research: The compound is used in the development of new synthetic routes and chemical reactions.
Biological Research: It is used in the study of biological pathways and mechanisms.
Industrial Applications: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 6-chloro-3-methylpyrazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and reagents used. Its ability to undergo substitution, oxidation, and reduction reactions allows it to participate in a wide range of chemical processes.
Comparison with Similar Compounds
Methyl 6-chloro-3-methylpyrazine-2-carboxylate can be compared with other similar compounds, such as:
Methyl 6-chloropyridine-2-carboxylate: Similar in structure but with a pyridine ring instead of a pyrazine ring.
Methyl 3-methylpyrazine-2-carboxylate: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
Methyl 6-chloro-2-pyrazinecarboxylate: Similar in structure but with different substitution patterns on the pyrazine ring.
Properties
IUPAC Name |
methyl 6-chloro-3-methylpyrazine-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O2/c1-4-6(7(11)12-2)10-5(8)3-9-4/h3H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFIUVTLMZTWARM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N=C1C(=O)OC)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1166831-45-3 | |
Record name | methyl 6-chloro-3-methylpyrazine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.